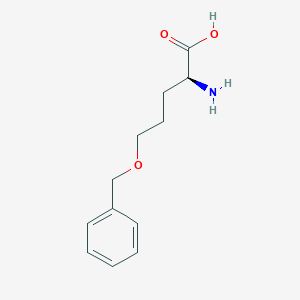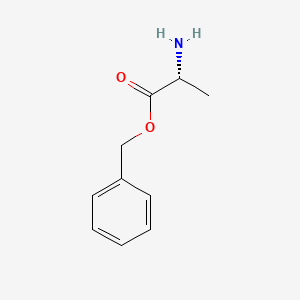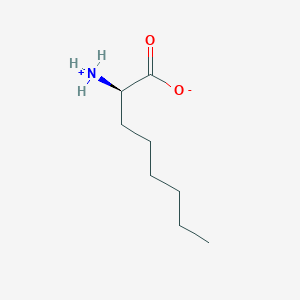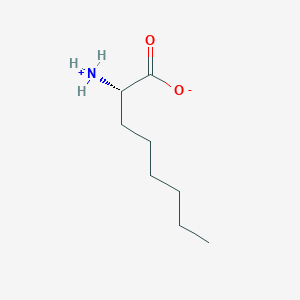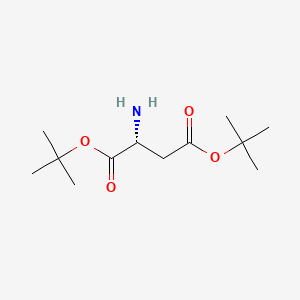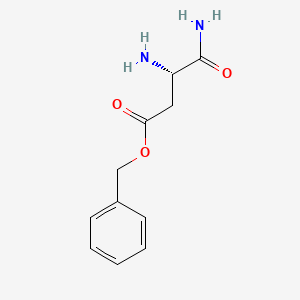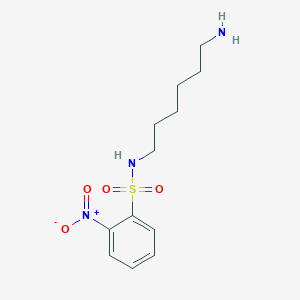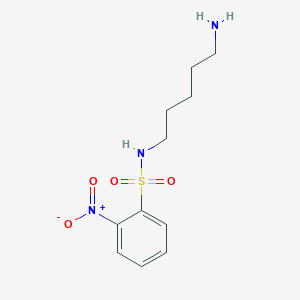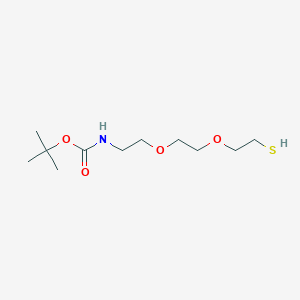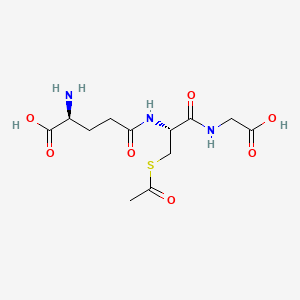
S-Acetylglutathione
Vue d'ensemble
Description
Le S-Acétyl-L-glutathion est une forme modifiée du L-glutathion, un tripeptide composé d'acide glutamique, de cystéine et de glycine. Ce composé est connu pour sa stabilité et sa biodisponibilité accrues par rapport au L-glutathion. L'acétylation de l'atome de soufre dans la cystéine augmente sa résistance à la dégradation dans le tractus gastro-intestinal, ce qui en fait un complément oral plus efficace. Le S-Acétyl-L-glutathion sert de précurseur au glutathion, un antioxydant crucial qui joue un rôle essentiel dans la défense cellulaire et les processus de détoxification .
Applications De Recherche Scientifique
S-Acetyl-L-glutathione has a wide range of applications in scientific research:
Chemistry: Used as a stable precursor to glutathione in various chemical reactions.
Biology: Studied for its role in cellular defense mechanisms and oxidative stress response.
Medicine: Investigated for its potential in treating conditions related to oxidative stress, such as neurodegenerative diseases and cancer. .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La préparation du S-Acétyl-L-glutathion implique généralement l'acétylation du L-glutathion. Une méthode courante comprend l'utilisation d'anhydride acétique ou de chlorure de vinyle comme agent d'acétylation dans un système de solvant mixte d'alcool et d'eau. La réaction est effectuée sous protection d'un gaz inerte pour éviter l'oxydation .
Méthodes de production industrielle : Une méthode industrielle consiste à mélanger du L-glutathion, de l'eau et de l'acétone sous protection d'un gaz inerte, suivie de l'ajout de bicarbonate de potassium et d'acide chlorhydrique pour contrôler le pH. Le produit est ensuite purifié par des procédés de séparation solide-liquide et de séchage pour obtenir du S-Acétyl-L-glutathion de haute pureté .
Analyse Des Réactions Chimiques
Types de réactions : Le S-Acétyl-L-glutathion subit diverses réactions chimiques, notamment :
Oxydation : Il peut être oxydé pour former du disulfure de glutathion.
Réduction : Il peut être réduit en L-glutathion.
Substitution : Le groupe acétyle peut être substitué dans des conditions spécifiques.
Réactifs et conditions courants :
Oxydation : Peroxyde d'hydrogène ou d'autres agents oxydants.
Réduction : Agents réducteurs comme le dithiothréitol.
Substitution : Des conditions acides ou basiques peuvent faciliter la substitution du groupe acétyle.
Principaux produits :
Oxydation : Disulfure de glutathion.
Réduction : L-glutathion.
Substitution : Divers dérivés en fonction du substituant utilisé
4. Applications de la recherche scientifique
Le S-Acétyl-L-glutathion a une large gamme d'applications dans la recherche scientifique :
Chimie : Utilisé comme précurseur stable du glutathion dans diverses réactions chimiques.
Biologie : Étudié pour son rôle dans les mécanismes de défense cellulaire et la réponse au stress oxydatif.
Médecine : Investigué pour son potentiel dans le traitement des affections liées au stress oxydatif, telles que les maladies neurodégénératives et le cancer. .
5. Mécanisme d'action
Le S-Acétyl-L-glutathion exerce ses effets en étant facilement absorbé dans les cellules, où il est désacétylé pour former du L-glutathion. Ce processus augmente les niveaux intracellulaires de glutathion, qui à leur tour participent à divers processus cellulaires, notamment la détoxification, la défense antioxydante et la régulation de la prolifération cellulaire . Les cibles moléculaires comprennent des enzymes comme la glutathion peroxydase et des voies comme la voie Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) .
Composés similaires :
L-Glutathion : La forme non modifiée du glutathion.
N-Acétylcystéine : Un précurseur du glutathion avec des propriétés antioxydantes.
Disulfure de glutathion : La forme oxydée du glutathion.
Comparaison :
Stabilité : Le S-Acétyl-L-glutathion est plus stable que le L-glutathion en raison de l'acétylation de l'atome de soufre.
Biodisponibilité : Le S-Acétyl-L-glutathion a une biodisponibilité plus élevée que le L-glutathion, ce qui en fait un complément oral plus efficace.
Efficacité : Le S-Acétyl-L-glutathion est plus efficace pour reconstituer les niveaux intracellulaires de glutathion, en particulier dans les conditions où la synthèse du glutathion est altérée
Le S-Acétyl-L-glutathion se distingue par sa stabilité et sa biodisponibilité accrues, ce qui en fait un composé précieux dans les applications de recherche et thérapeutiques.
Mécanisme D'action
S-Acetyl-L-glutathione exerts its effects by being readily absorbed into cells, where it is deacetylated to form L-glutathione. This process enhances the intracellular levels of glutathione, which in turn participates in various cellular processes, including detoxification, antioxidant defense, and regulation of cellular proliferation . The molecular targets include enzymes like glutathione peroxidase and pathways such as the Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway .
Comparaison Avec Des Composés Similaires
L-Glutathione: The unmodified form of glutathione.
N-Acetylcysteine: A precursor to glutathione with antioxidant properties.
Glutathione disulfide: The oxidized form of glutathione.
Comparison:
Stability: S-Acetyl-L-glutathione is more stable than L-glutathione due to the acetylation of the sulfur atom.
Bioavailability: S-Acetyl-L-glutathione has higher bioavailability compared to L-glutathione, making it more effective as an oral supplement.
Efficacy: S-Acetyl-L-glutathione is more effective in replenishing intracellular glutathione levels, especially in conditions where glutathione synthesis is impaired
S-Acetyl-L-glutathione stands out due to its enhanced stability and bioavailability, making it a valuable compound in both research and therapeutic applications.
Propriétés
IUPAC Name |
(2S)-5-[[(2R)-3-acetylsulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-2-amino-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O7S/c1-6(16)23-5-8(11(20)14-4-10(18)19)15-9(17)3-2-7(13)12(21)22/h7-8H,2-5,13H2,1H3,(H,14,20)(H,15,17)(H,18,19)(H,21,22)/t7-,8-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVRWSIPJNWXCEO-YUMQZZPRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3054-47-5 | |
| Record name | S-Acetylglutathione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3054-47-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | S-Acetylglutathione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003054475 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | S-acetylglutathione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.342 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | S-ACETYLGLUTATHIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5C2FJR2NMJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



